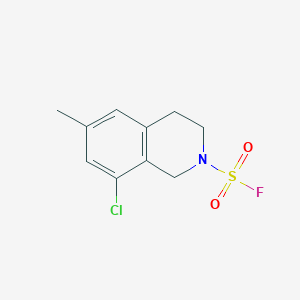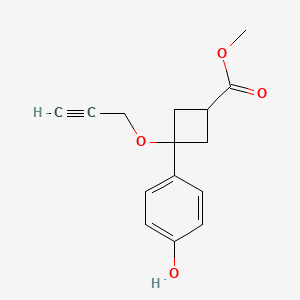
Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” is a synthetic intermediate. It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Synthesis Analysis
The synthesis of “Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” involves the use of Williamson etherification . It has been identified from Sorghum bicolor root exudates and has a high biological nitrification inhibition activity that reduces nitrogen loss by suppressing soil nitrification .Chemical Reactions Analysis
“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” modulates plant growth and secondary metabolite accumulation by inducing metabolic changes . It reduces primary root growth but markedly induces lateral root formation . The differential expression of genes involved in carbon/nitrogen metabolism and secondary metabolism contributes to its mediated plant growth .Aplicaciones Científicas De Investigación
- ROS Balance and Medicinal Ingredients: MHPP modulates ROS (reactive oxygen species) equilibrium and influences components like lignin and phenolic compounds, ultimately enhancing the content of medicinal ingredients in perilla plants .
Synthetic Intermediate for Drug Development
MHPP serves as a useful synthetic intermediate. Researchers have explored its potential in drug development, particularly for G protein-coupled receptor 40 (GPR40) agonists. These compounds show promise as antidiabetic agents .
Enzymatic Coupling of Saccharides to Protein
MHPP finds application in the enzymatic coupling of saccharides to proteins. This process has implications in various fields, including biochemistry and biotechnology .
Nitrification Inhibition
As a root exudate, MHPP inhibits nitrification in soil. By suppressing soil nitrification, it reduces nitrogen loss, which is beneficial for sustainable agriculture .
Mecanismo De Acción
“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” inhibits primary root elongation and promotes lateral root formation . It elevates the levels of auxin expression and signaling by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors . It also induces nitric oxide (NO) production which promotes reactive oxygen species (ROS) accumulation in root tips .
Safety and Hazards
“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored locked up . If inhaled, the victim should be moved to fresh air . If it comes in contact with skin, it should be washed off with soap and plenty of water . If it comes in contact with eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes .
Direcciones Futuras
“Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” modulates root system architecture and metabolite profiles and improves the contents of medicinal ingredients in perilla plants . These results suggest that the application of “Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate” may represent a useful strategy for medicinal plant cultivation .
Propiedades
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-3-8-19-15(9-11(10-15)14(17)18-2)12-4-6-13(16)7-5-12/h1,4-7,11,16H,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMNCKOONKNROE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-hydroxyphenyl)-3-prop-2-ynoxycyclobutane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


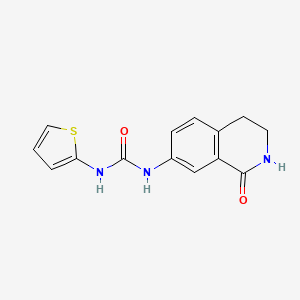
![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride](/img/structure/B2818542.png)

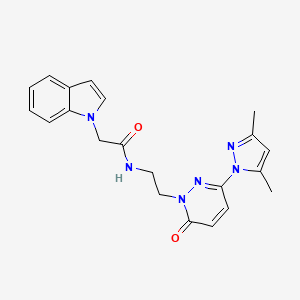
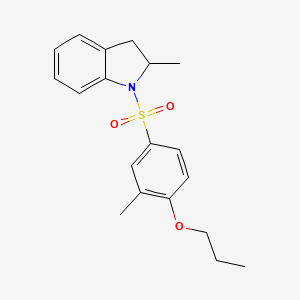
![1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2818549.png)
![Tert-butyl 2-ethynyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2818550.png)
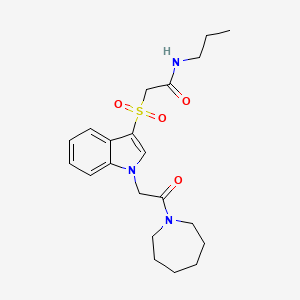
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((2,4-dimethylphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2818555.png)


![3-benzyl-1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2818560.png)
